N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluoro-nitrophenyl group and a benzodioxine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions One common method includes the nitration of a fluoro-substituted aromatic compound followed by the formation of the benzodioxine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The fluoro group can participate in nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens and Lewis acids are employed.
Major Products
The major products formed from these reactions include amines, substituted aromatic compounds, and various derivatives depending on the specific reaction conditions.
Scientific Research Applications
N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This inhibition leads to oxidative stress, DNA damage, and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Uniqueness
N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its benzodioxine ring, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a broader range of applications and enhanced stability under various conditions .
Properties
Molecular Formula |
C15H11FN2O5 |
---|---|
Molecular Weight |
318.26 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H11FN2O5/c16-11-3-2-10(8-12(11)18(20)21)17-15(19)9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19) |
InChI Key |
VEQKOWNIUMVGLZ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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